![molecular formula C17H25NO B6080126 3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine](/img/structure/B6080126.png)
3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-methylphenyl)ethyl]-1-propionylpiperidine, commonly known as MPPP, is a synthetic compound that belongs to the family of piperidine drugs. MPPP has been studied extensively due to its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
MPPP acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By increasing dopamine levels, MPPP can improve the symptoms of Parkinson's disease and depression.
Biochemical and Physiological Effects:
MPPP has been shown to increase dopamine levels in the brain, which can improve the symptoms of Parkinson's disease and depression. However, MPPP can also have adverse effects on the body, including cardiovascular and respiratory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MPPP has been widely used in scientific research studies due to its potential therapeutic applications in the treatment of neurological disorders. However, MPPP can be difficult to synthesize, and its use is limited due to its potential adverse effects on the body.
Zukünftige Richtungen
There are several future directions for research involving MPPP. One potential area of research is the development of new and improved synthesis methods for MPPP. Another potential area of research is the investigation of MPPP's potential therapeutic applications in the treatment of other neurological disorders, such as Huntington's disease. Additionally, further research is needed to better understand the adverse effects of MPPP on the body and to develop strategies to minimize these effects.
Synthesemethoden
MPPP is synthesized by the reaction between 1-methyl-4-phenyl-4-propionoxypiperidine and 2-bromo-1,2-diphenylethane in the presence of a palladium catalyst. The resulting compound is then reduced to MPPP using lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
MPPP has been used in various scientific research studies to investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. MPPP has been shown to increase dopamine levels in the brain, which is important for the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-17(19)18-12-6-8-15(13-18)10-11-16-9-5-4-7-14(16)2/h4-5,7,9,15H,3,6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMVJWZQGFBZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)CCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Methylphenyl)ethyl]-1-propionylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

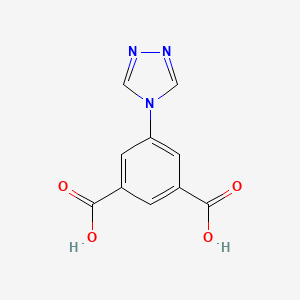
![3-(1,3-benzodioxol-5-yl)-4-methyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B6080055.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)
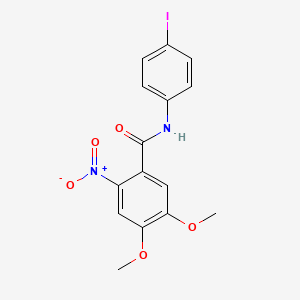
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)
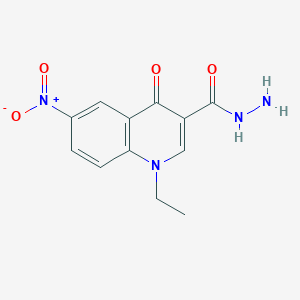
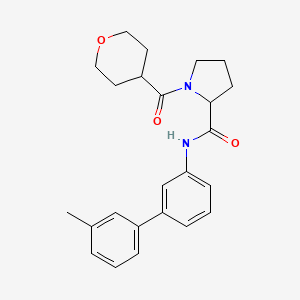
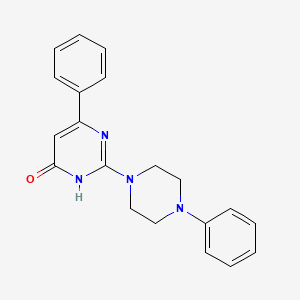
![N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6080114.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6080116.png)
![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B6080118.png)
![N-(3,4-dichlorophenyl)-2-[2-(ethylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B6080121.png)